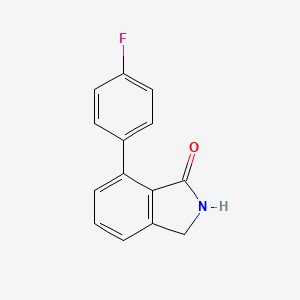

7-(4-Fluorophenyl)isoindolin-1-one

描述

7-(4-Fluorophenyl)isoindolin-1-one is a chemical compound with the molecular formula C14H10FNO It belongs to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)isoindolin-1-one can be achieved through various methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with an amine and an isocyanide, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives under acidic conditions.

Another method involves the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent. These cyclopropanes react with primary amines to form isoindoline derivatives through a domino reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

化学反应分析

Types of Reactions

7-(4-Fluorophenyl)isoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.

Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.

Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nickel peroxide (NiO2) and pyridinium chlorochromate.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include isoindoline-1,3-dione derivatives, reduced isoindoline derivatives, and substituted isoindoline compounds.

科学研究应用

Urease Inhibition

One of the prominent applications of isoindolin-1-one derivatives, including 7-(4-Fluorophenyl)isoindolin-1-one, is their role as urease inhibitors. Urease is an enzyme produced by Helicobacter pylori, which is associated with gastric ulcers and cancer. Research has shown that certain isoindolin-1-one derivatives exhibit potent urease inhibitory activity. For instance, studies have demonstrated that compounds derived from isoindolin-1-one can achieve half-maximal inhibitory concentrations (IC50) ranging from 0.82 to 1.85 µM, indicating their potential as novel therapeutic agents against H. pylori infections .

Antitumor Activity

The structural framework of this compound also indicates potential antitumor properties. Isoindolinone compounds have been reported to possess significant biological activities, including cytotoxic effects against various cancer cell lines. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapy .

Synthesis Techniques

The synthesis of this compound typically involves several methodologies that can yield high purity and yield rates. One effective approach includes the use of microwave-assisted synthesis, which allows for rapid reactions under controlled conditions, significantly reducing reaction times and byproduct formation .

Table 1: Synthesis Methods for Isoindolinone Derivatives

| Methodology | Key Features | Yield (%) |

|---|---|---|

| Microwave-Assisted Synthesis | Fast reaction times; reduced byproducts | Up to 93% |

| Traditional Solvent Reactions | Conventional methods with longer reaction times | Variable |

| Green Chemistry Approaches | Use of ethanol and water as solvents | High |

Case Studies and Research Findings

Several case studies have been conducted to explore the efficacy and safety profiles of isoindolinone derivatives in clinical settings:

Clinical Observations

A notable case study examined the effects of a specific isoindolinone derivative on patients with chronic H. pylori infections. The study reported significant reductions in urease activity post-treatment, suggesting that these compounds could serve as effective adjunct therapies in managing gastric conditions linked to H. pylori .

Comparative Studies

Comparative studies have analyzed the pharmacokinetics and pharmacodynamics of isoindolinone derivatives versus traditional treatments for gastric ulcers. These studies highlighted improved efficacy and reduced side effects when using isoindolinone-based therapies, reinforcing their potential role in modern medicine .

作用机制

The mechanism of action of 7-(4-Fluorophenyl)isoindolin-1-one involves its interaction with specific molecular targets. For example, as a potential CDK inhibitor, the compound binds to the active site of CDK7, inhibiting its activity and thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

相似化合物的比较

Similar Compounds

Isoindoline-1,3-dione: A closely related compound with similar structural features but different reactivity and applications.

Nicoisoindoles: Isoindolinone alkaloids with unique structural frameworks and biological activities.

Uniqueness

7-(4-Fluorophenyl)isoindolin-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. This compound’s ability to act as a CDK inhibitor and its versatility in synthetic chemistry make it a valuable scaffold for drug development and other applications.

生物活性

7-(4-Fluorophenyl)isoindolin-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 200049-49-6

- Molecular Formula : C15H12FNO

This compound belongs to the isoindolinone family, which is known for its significant pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may function as an enzyme inhibitor or receptor modulator, influencing various cellular pathways. The exact mechanisms are still under investigation, but preliminary data indicate that it may inhibit viral replication and modulate immune responses.

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoindolinone derivatives, including this compound. In vitro assays have demonstrated its effectiveness against Enterovirus A71 (EV-A71), a significant pathogen responsible for hand, foot, and mouth disease.

Key Findings:

- Antiviral Efficacy : In a study involving various clinical isolates of EV-A71, 10 out of 24 tested compounds exhibited significant antiviral activity with EC50 values less than 10 µM. Notably, compounds A3 and A4 showed EC50 values ranging from 1.23 to 1.76 µM, indicating strong antiviral effects .

- Mechanism of Action : Compound A3 was found to significantly reduce viral protein levels in a dose-dependent manner, suggesting that it acts at the virus entry stage .

Structure-Activity Relationship (SAR)

The SAR studies conducted on isoindolinone derivatives have provided insights into how structural modifications influence biological activity. For instance:

| Compound | Substitution | EC50 (µM) | Observations |

|---|---|---|---|

| A3 | C6 amino group | 1.23 | High potency against EV-A71 |

| A4 | C6 alkylamino group | 1.76 | Broad antiviral activity |

| B1 | Dialkylamino substitution | Not specified | Weaker activity compared to A3 |

These findings indicate that specific substitutions at the C6 position can enhance or diminish antiviral activity, highlighting the importance of structural optimization in drug development.

Other Biological Activities

In addition to its antiviral properties, this compound has been explored for other biological activities:

- Antimicrobial Properties : Compounds within the isoindolinone family have shown potential antimicrobial effects against various pathogens .

- Cancer Research : Preliminary studies suggest that isoindolinones may exhibit cytotoxic effects on cancer cells, although more research is needed to fully understand these mechanisms .

Case Studies and Research Applications

Several studies have investigated the broader implications of isoindolinone derivatives in medicinal chemistry:

- Antiviral Research : A study focused on synthesizing a series of 2-aryl-isoindolin-1-one compounds for their antiviral properties against multiple EV-A71 strains .

- Urease Inhibition : Research has indicated that isoindolinone derivatives can act as urease inhibitors, which are critical in treating Helicobacter pylori-induced ulcers .

- Cancer Therapeutics : Investigations into the cytotoxic effects of isoindolinones on cancer cell lines have shown promise, warranting further exploration into their potential as anticancer agents .

属性

IUPAC Name |

7-(4-fluorophenyl)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-11-6-4-9(5-7-11)12-3-1-2-10-8-16-14(17)13(10)12/h1-7H,8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGLQDFFGQODMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=C(C=C3)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571343 | |

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200049-49-6 | |

| Record name | 7-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。